Phenacetin-d3

Descripción

BenchChem offers high-quality Phenacetin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenacetin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Phenacetin-d3 (CAS 60902-27-4)

An In-Depth Technical Guide on Phenacetin-d3 (CAS 60902-27-4)

Properties, Bioanalytical Applications, and CYP1A2 Phenotyping

Executive Summary

Phenacetin-d3 (CAS 60902-27-4) is the stable deuterium-labeled isotope of Phenacetin, a classic analgesic and antipyretic agent.[1][][3] While the clinical use of parent Phenacetin has been largely discontinued due to nephrotoxicity, it remains the gold-standard probe substrate for assessing Cytochrome P450 1A2 (CYP1A2) activity in vitro and in vivo.

Phenacetin-d3 serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, enabling precise quantification of Phenacetin and its metabolites by eliminating matrix effects and ionization variability. This guide details the physicochemical properties, mechanistic applications, and validated experimental workflows for utilizing Phenacetin-d3 in drug metabolism and pharmacokinetics (DMPK) research.

Part 1: Chemical Identity & Physicochemical Properties[4]

The specific isotopolog defined by CAS 60902-27-4 is

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | |

| Synonyms | Phenacetin-d3; Acetyl-d3-phenetidine; 4'-Ethoxyacetanilide-d3 |

| CAS Number | 60902-27-4 |

| Molecular Formula | |

| Molecular Weight | 182.24 g/mol (Native: 179.22 g/mol ) |

| Isotopic Purity | Typically |

| Appearance | White to off-white crystalline solid |

| Melting Point | |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Ethyl Acetate.[1][4][5] Sparingly soluble in water.[6] |

| pKa | ~2.2 (Amide nitrogen, very weak base) |

| Storage |

Structural Visualization

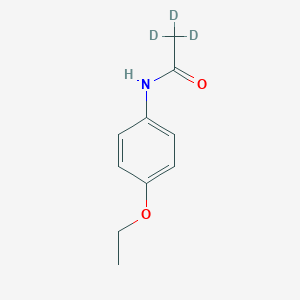

The deuterium labeling on the acetyl group (

Figure 1: Structural breakdown of Phenacetin-d3. The deuterium label is located on the acetyl moiety, distinct from the O-ethyl site of metabolism.

Part 2: The Role in CYP1A2 Phenotyping

Phenacetin is metabolized primarily by CYP1A2 via O-deethylation to form Acetaminophen (Paracetamol).[7] This reaction is the industry-standard marker for CYP1A2 activity.

Mechanism of Action[8][9][10]

-

Substrate: Phenacetin (or Phenacetin-d3).[][11]

-

Enzyme: CYP1A2 (Liver Microsomes or Recombinant).

-

Reaction: O-Deethylation.

-

Product: Acetaminophen (or Acetaminophen-d3).

When using CAS 60902-27-4 (Acetyl-d3), the metabolic product is Acetaminophen-d3 . This allows researchers to track the formation of the metabolite using the same isotopic tag, provided the amide bond remains intact.

Figure 2: The CYP1A2-mediated O-deethylation pathway.[1][][3][12][5][7][11][13][14] Note that the d3 label on the acetyl group is retained in the Acetaminophen metabolite.

Part 3: Analytical Application (LC-MS/MS)

The primary utility of Phenacetin-d3 is as an Internal Standard (IS) to correct for matrix effects, extraction efficiency, and instrument drift during the quantification of Phenacetin.

Mass Spectrometry Parameters

Development of a Multiple Reaction Monitoring (MRM) method requires tuning for the specific mass shift.

-

Ionization Mode: ESI Positive (

) -

Precursor Ions:

-

Native Phenacetin:

180.1 -

Phenacetin-d3:

183.1

-

-

Product Ions (Transitions):

-

Primary (Quantifier): Loss of Ketene (

).-

Native:

[13] -

d3-IS:

(Loss of -

Note: For Acetyl-d3, the loss of ketene involves the labeled group.

.

-

-

Secondary (Qualifier): Loss of Ethoxy (

).-

Native:

( -

d3-IS:

(Retains acetyl-d3? No, 110 is usually the cleaved core. If the acetyl is lost to form 110, the d3 is lost, causing cross-talk. Avoid

-

-

Recommendation: Use the transition that retains the unique mass of the IS or accounts for the labeled loss distinctively. The

Part 4: Experimental Protocol: Phenacetin Quantification in Plasma

Objective: Quantify Phenacetin in rat plasma using Phenacetin-d3 as the Internal Standard.

1. Reagent Preparation

-

Stock Solution: Dissolve 1 mg Phenacetin-d3 in 1 mL Methanol (1 mg/mL). Store at

. -

Working IS Solution: Dilute Stock to 100 ng/mL in 50% Methanol/Water.

2. Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma sample to a 1.5 mL centrifuge tube. -

IS Addition: Add

of Working IS Solution (Phenacetin-d3). Vortex gently. -

Precipitation: Add

of ice-cold Acetonitrile (ACN). -

Mixing: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at

for 10 minutes at -

Transfer: Transfer

of the supernatant to an LC vial with insert.

3. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge,

). -

Mobile Phase A: 0.1% Formic Acid in Water.[13]

-

Mobile Phase B: Acetonitrile.[13]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10%

90% B -

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90%

10% B -

4.1-6.0 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Figure 3: Validated bioanalytical workflow for Phenacetin quantification.

Part 5: Handling, Stability, and Safety

Stability

-

Solid State: Stable for >2 years if stored at

protected from light and moisture. -

Solution: Methanol stock solutions are stable for ~6 months at

. -

Deuterium Exchange: The acetyl-d3 label is non-exchangeable in aqueous media at neutral pH. Avoid strong acids/bases at high temperatures to prevent amide hydrolysis.

Safety (SDS Summary)

-

Hazards: Carcinogenicity (Category 1B), Acute Toxicity (Oral).

-

PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of powder.

-

Disposal: Dispose of as hazardous chemical waste (halogenated solvent stream if dissolved).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4754, Phenacetin. Retrieved from [Link]

-

Faber, N. M., et al. (2015). Standard Error of the Limit of Detection for LC-MS/MS. Analytical Chemistry.[5][7][8][11][13] (General reference for LC-MS validation principles).

-

FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standard for IS usage).[9][15]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. omsynth.com [omsynth.com]

- 4. thinksrs.com [thinksrs.com]

- 5. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. gustavus.edu [gustavus.edu]

- 11. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenacetin (CAS 62-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

- 14. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsapps.nist.gov [tsapps.nist.gov]

N-(4-Ethoxyphenyl)acetamide-d3 structure and molecular weight

An In-depth Technical Guide to N-(4-Ethoxyphenyl)acetamide-d3: Structure, Molecular Weight, and Applications

Executive Summary

This technical guide provides a comprehensive overview of N-(4-Ethoxyphenyl)acetamide-d3, the deuterated analog of the well-known compound Phenacetin. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underpinning the use of this stable isotope-labeled compound. We will explore its molecular structure, precise molecular weight, a validated synthetic pathway, and its critical applications in modern research, particularly in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium atoms into the N-acetyl group provides a powerful tool for quantitative bioanalysis and for elucidating enzymatic mechanisms, making N-(4-Ethoxyphenyl)acetamide-d3 an indispensable asset in the laboratory.

The Significance of Deuterium Labeling in Pharmaceutical Science

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a fundamental technique in drug discovery and development. This seemingly minor structural modification can have profound effects on a molecule's metabolic fate, a phenomenon rooted in the Kinetic Isotope Effect (KIE).

The Parent Compound: N-(4-Ethoxyphenyl)acetamide (Phenacetin)

N-(4-Ethoxyphenyl)acetamide, commonly known as Phenacetin, was historically used as an analgesic and antipyretic (fever-reducing) drug.[1] Its use has been largely discontinued due to adverse effects, but it remains a vital research tool. Phenacetin is a model substrate for cytochrome P450 1A2 (CYP1A2), a critical enzyme in the human liver responsible for metabolizing a wide range of drugs and xenobiotics.[2] Its primary metabolic pathway is O-deethylation to form acetaminophen (paracetamol).[3] This well-characterized metabolic profile makes Phenacetin and its labeled analogs excellent probes for studying CYP1A2 activity.[2]

The Kinetic Isotope Effect (KIE): A Tool for Metabolic Insight

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This is the Kinetic Isotope Effect. By strategically placing deuterium at sites of metabolic activity, researchers can slow down a drug's metabolism. This can lead to several desirable outcomes in drug design, including:

-

Increased drug half-life and exposure.[4]

-

Reduced formation of potentially toxic metabolites.[]

-

Lower required doses and less frequent administration, improving patient compliance.[4]

For N-(4-Ethoxyphenyl)acetamide-d3, the deuterium labeling serves less to create a new therapeutic agent and more to create a perfect tool for studying the parent drug.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The nomenclature "d3" in N-(4-Ethoxyphenyl)acetamide-d3 signifies the replacement of three hydrogen atoms with deuterium. In this compound, the labeling is specifically on the methyl group of the N-acetyl moiety. This is the most common and synthetically accessible position for this type of labeling.

Figure 1: Chemical Structures

| Compound | 2D Structure |

| N-(4-Ethoxyphenyl)acetamide (Phenacetin) |  |

| N-(4-Ethoxyphenyl)acetamide-d3 |  (Illustrative structure with 'D' for deuterium) (Illustrative structure with 'D' for deuterium) |

The core structure consists of a para-ethoxyphenyl group attached to the nitrogen of an acetamide functional group. The deuteration occurs on the terminal methyl group of the acetyl portion.

Molecular Weight Determination

The molecular weight of the deuterated compound is calculated by subtracting the mass of the three replaced hydrogen atoms and adding the mass of three deuterium atoms to the molecular weight of the parent compound.

-

Molecular Formula of Parent: C₁₀H₁₃NO₂[6]

-

Molecular Formula of d3-analog: C₁₀H₁₀D₃NO₂

-

Calculation of Average Molecular Weight of d3-analog:

-

Weight of Parent: 179.219 g/mol

-

Subtract 3 x H: - (3 x 1.008) g/mol

-

Add 3 x D: + (3 x 2.014) g/mol

-

Resulting Average MW: ~182.24 g/mol

-

Tabulated Physicochemical Data

The following table summarizes and compares the key properties of Phenacetin and its d3-labeled analog.

| Property | N-(4-Ethoxyphenyl)acetamide (Phenacetin) | N-(4-Ethoxyphenyl)acetamide-d3 |

| CAS Number | 62-44-2[6] | Varies by supplier (e.g., 1219803-93-9) |

| Molecular Formula | C₁₀H₁₃NO₂[6] | C₁₀H₁₀D₃NO₂ |

| Average Molecular Weight | 179.22 g/mol [1] | ~182.24 g/mol |

| Monoisotopic Mass | 179.09463 u | 182.11328 u |

| Appearance | White crystalline powder or solid[1][7] | White crystalline powder or solid |

Synthesis and Characterization

Rationale for Synthetic Strategy

To ensure the specific and complete labeling of the acetyl methyl group, the most robust and logical synthetic strategy is to utilize a deuterated acetylating agent. This approach avoids non-specific isotopic scrambling that can occur with other deuteration methods, such as catalytic H-D exchange on the final molecule.[8] The reaction involves the standard N-acetylation of an aniline derivative.

Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)acetamide-d3

This protocol describes the synthesis via the acylation of 4-ethoxyaniline.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Acetic anhydride-d6 ((CD₃CO)₂O)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-ethoxyaniline in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.1 equivalents of pyridine to the stirred solution.

-

Add 1.05 equivalents of acetic anhydride-d6 dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) to yield pure N-(4-Ethoxyphenyl)acetamide-d3.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-(4-Ethoxyphenyl)acetamide-d3.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and isotopic enrichment of the final product, a multi-pronged analytical approach is essential. This creates a self-validating system where each technique corroborates the others.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography (GC)-MS will confirm the molecular weight. The molecular ion peak should correspond to the calculated mass of the d3-labeled compound (~182.11 Da).

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is the most definitive tool. The characteristic singlet for the acetyl methyl protons (around δ 2.1 ppm) in the parent compound will be absent or significantly diminished in the d3-labeled product.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the chemical purity of the compound, ensuring it is free from starting materials and byproducts.

Applications in Research and Development

The primary value of N-(4-Ethoxyphenyl)acetamide-d3 lies in its application as an analytical tool.

Internal Standard in Quantitative Bioanalysis

In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug in biological samples like plasma or urine. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A stable isotope-labeled version of the analyte, such as N-(4-Ethoxyphenyl)acetamide-d3, is the ideal internal standard.[2]

Why it's ideal:

-

Co-elution: It has nearly identical chromatographic retention time to the non-deuterated analyte.

-

Similar Ionization: It exhibits the same behavior in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass (+3 Da).

By adding a known amount of the d3-standard to every sample, any sample loss during extraction or variability in instrument response can be precisely corrected, leading to highly accurate and reproducible quantification of the parent drug.

Mechanistic Probe in Drug Metabolism Studies

Because Phenacetin is a specific substrate for CYP1A2, its deuterated analogs are used to study the enzyme's mechanism and the kinetic isotope effect on its metabolism.[2][9] By comparing the rate of metabolism of Phenacetin versus Phenacetin-d3 (or other labeled versions), researchers can determine if the cleavage of a specific C-H bond is the rate-limiting step of the reaction.[9] This provides fundamental insights into enzyme function and drug-enzyme interactions.

Logical Framework for Using a Deuterated Standard```dot

Conclusion

N-(4-Ethoxyphenyl)acetamide-d3 represents more than just a heavier version of a historical drug; it is a precision instrument for modern pharmaceutical science. Its well-defined structure and predictable physicochemical properties, combined with a straightforward synthesis, make it an exemplary stable isotope-labeled standard. Its application is critical for ensuring the accuracy of bioanalytical methods and for advancing our fundamental understanding of drug metabolism. For any research team working with Phenacetin or the CYP1A2 enzyme, N-(4-Ethoxyphenyl)acetamide-d3 is not just a useful reagent but a necessary component for producing robust, high-quality, and verifiable scientific data.

References

-

Matrix Fine Chemicals. N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2. [Link]

-

Chemsrc. N-(4-ethoxyphenyl)acetamide | CAS#:286425-41-0. [Link]

-

Henan Tianfu Chemical. Acetamide,N-(4-ethoxyphenyl)- CAS 62-44-2. [Link]

-

Chemsrc. N-(4-Ethoxy-3-nitrophenyl)acetamide | CAS#:1777-84-0. [Link]

-

ChemBK. N-(4-ethoxyphenyl)-acetamide. [Link]

-

Pharmaffiliates. Phenacetin | CAS No: 62-44-2. [Link]

-

PubChem. N-(4-Ethoxyphenyl)-N-hydroxyacetamide. [Link]

-

PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane. [Link]

-

Bioscientia. Deuterated Drugs. [Link]

-

Hesk, D., Das, P., & Evans, B. (1995). Deuteration of acetanilides and other substituted aromatics using [Ir(COD)(Cy3P)(Py)]PF6 as catalyst. Journal of Labelled Compounds and Radiopharmaceuticals, 36(5), 497-502. [Link]

-

ResearchGate. Synthetic applications and large-scale synthesis a, Preparation of... [Link]

-

ResearchGate. Utility of the deuterated compounds described in this study for the... [Link]

-

Li, X. (2022). H deuteration of organic compounds and potential drug candidates. Organic & Biomolecular Chemistry, 20(13), 2635-2655. [Link]

-

University of Basrah. Synthesis of Acetanilide. [Link]

-

Pang, K. S., & Gillette, J. R. (1978). Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation. Journal of Pharmacology and Experimental Therapeutics, 207(1), 178-194. [Link]

- Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. bioscientia.de [bioscientia.de]

- 6. N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2 [matrix-fine-chemicals.com]

- 7. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Phenacetin-d3 vs. Phenacetin-d5: A Deep Dive into Stable Isotope Internal Standards

Introduction: The Bedrock of Quantitative Bioanalysis - The Internal Standard

In the landscape of drug discovery and development, the precise quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the accuracy of LC-MS/MS data is critically dependent on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte and experiences identical ionization and matrix effects, thereby normalizing for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D), are considered the pinnacle of internal standardization.[1][2]

This guide provides an in-depth technical comparison of two commonly used deuterated internal standards for the analgesic drug phenacetin: Phenacetin-d3 and Phenacetin-d5. We will delve into their structural differences, mass spectrometric behavior, and the practical implications for bioanalytical method development and validation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the nuanced yet critical choice of a deuterated internal standard.

Structural Elucidation: The Significance of Deuterium Placement

Phenacetin (N-(4-ethoxyphenyl)acetamide) is a compound with a molecular weight of 179.22 g/mol .[3] The key distinction between Phenacetin-d3 and Phenacetin-d5 lies in the strategic placement of the deuterium atoms.

-

Phenacetin-d3 (N-(4-ethoxyphenyl)acetamide-d3): In this variant, the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This substitution results in a molecular weight of approximately 182.23 g/mol . The deuteration is achieved synthetically by using deuterated acetic anhydride during the acylation of p-phenetidine.

-

Phenacetin-d5 (N-(4-ethoxyphenyl-d5)acetamide): Here, all five hydrogen atoms on the ethoxy group are substituted with deuterium, leading to a molecular weight of roughly 184.25 g/mol . This isotopic labeling is typically accomplished via a Williamson ether synthesis using deuterated ethyl iodide to alkylate acetaminophen.[4]

The seemingly subtle difference in the location of these heavy atoms has profound implications for the stability and mass spectral characteristics of the internal standard, which we will explore in the subsequent sections.

Mass Spectrometric Behavior: A Tale of Two Fragmentation Pathways

The choice of an internal standard is intrinsically linked to its behavior within the mass spectrometer. For quantitative analysis using tandem mass spectrometry, we typically monitor a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM).

Unlabeled phenacetin, with a protonated molecular ion [M+H]⁺ of m/z 180, primarily fragments to a product ion of m/z 138.[4][5] This fragmentation corresponds to the loss of the ketene group (CH₂=C=O).

Let's examine how the deuterium labels in Phenacetin-d3 and Phenacetin-d5 influence their fragmentation patterns.

Phenacetin-d3:

-

Precursor Ion: [M+H]⁺ = m/z 183[6]

-

Predicted Product Ion: The fragmentation involves the loss of the deuterated ketene (CD₂=C=O). This would result in a product ion that is identical to the product ion of unlabeled phenacetin, m/z 138. However, a more likely fragmentation would involve the loss of the deuterated acetyl group, leading to a product ion at m/z 141. A more common approach is to monitor the precursor ion and a stable product ion. The loss of ketene from the protonated molecule would result in a product ion at m/z 141.

Phenacetin-d5:

-

Precursor Ion: [M+H]⁺ = m/z 185

-

Predicted Product Ion: The loss of the ketene group would result in a product ion of m/z 143.

The following table summarizes the key mass transitions for phenacetin and its deuterated analogs:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift from Analyte |

| Phenacetin | 180 | 138 | N/A |

| Phenacetin-d3 | 183 | 141 | +3 |

| Phenacetin-d5 | 185 | 143 | +5 |

A critical consideration in the analysis of phenacetin is its metabolism to acetaminophen (paracetamol). In certain analytical scenarios, particularly in studies of drug metabolism, both phenacetin and its primary metabolite, acetaminophen, are monitored. Acetaminophen has a protonated molecular ion of m/z 152 and a major product ion of m/z 110.[4] A significant analytical challenge arises from the in-source fragmentation of phenacetin, which can generate an ion that is isobaric with acetaminophen, potentially leading to analytical interference.[7]

The choice between Phenacetin-d3 and Phenacetin-d5 can be pivotal in mitigating this interference. Since the fragmentation of phenacetin to an acetaminophen-like ion involves the ethoxy group, using Phenacetin-d5 offers a distinct advantage. The deuterium atoms on the ethoxy group ensure that any in-source fragment corresponding to acetaminophen will have a mass of m/z 157, which is well-resolved from the m/z 152 of authentic acetaminophen. In contrast, the deuterium labels in Phenacetin-d3 are on the acetyl group, which is lost during this in-source fragmentation. Consequently, the resulting fragment would still have an m/z of 152, leading to potential interference.

Diagram: Fragmentation Pathways of Phenacetin and its Deuterated Analogs

Caption: Proposed fragmentation pathways for Phenacetin and its deuterated analogs.

Isotopic Stability and Back-Exchange: A Question of Robustness

A crucial attribute of a SIL internal standard is the stability of its isotopic labels. Back-exchange, the process where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., mobile phase, biological matrix), can compromise the accuracy of a quantitative assay.

The deuterium atoms in Phenacetin-d5 , being attached to carbon atoms of the ethyl group, are not readily exchangeable under typical analytical conditions. The C-D bond is strong and not prone to exchange with protons from aqueous or protic organic solvents.

Conversely, the deuterium atoms in Phenacetin-d3 are located on the acetyl methyl group. While generally stable, hydrogens alpha to a carbonyl group can be more susceptible to exchange under certain pH conditions, although this is less of a concern for methyl groups compared to methylene or methine hydrogens. However, the stability of the C-D bonds in Phenacetin-d5 is considered superior.

Expertise in Practice: Selecting the Optimal Internal Standard

From the perspective of a seasoned application scientist, the choice between Phenacetin-d3 and Phenacetin-d5 hinges on the specific requirements of the assay.

For a straightforward pharmacokinetic study where only phenacetin is being quantified, Phenacetin-d3 can be a suitable and cost-effective option. The +3 Da mass shift is generally sufficient to avoid isotopic crosstalk from the M+2 isotope of the unlabeled analyte.

However, in more complex scenarios, such as metabolite identification and quantification studies, or when dealing with complex matrices where in-source fragmentation is a concern, Phenacetin-d5 is the unequivocally superior choice. Its key advantages are:

-

Higher Mass Shift: The +5 Da mass difference provides a greater separation from the isotopic cluster of the unlabeled analyte, minimizing any potential for isotopic interference.

-

Mitigation of In-Source Fragmentation Interference: As previously discussed, the deuterium labels on the ethoxy group prevent interference with the measurement of the acetaminophen metabolite.

-

Enhanced Isotopic Stability: The C-D bonds on the ethyl group are more resistant to back-exchange compared to those on the acetyl group, ensuring the isotopic integrity of the standard throughout the analytical process.

A Self-Validating System: A Representative Bioanalytical Protocol

The trustworthiness of a bioanalytical method is established through rigorous validation, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9] A well-designed protocol is inherently a self-validating system. Below is a detailed, step-by-step methodology for the determination of phenacetin in human plasma using Phenacetin-d5 as the internal standard, based on established analytical principles.[4][10]

1. Materials and Reagents:

-

Phenacetin reference standard

-

Phenacetin-d5 internal standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (LC-MS grade)

2. Preparation of Standards and Quality Control Samples:

-

Prepare stock solutions of phenacetin and Phenacetin-d5 in acetonitrile.

-

Prepare calibration standards by spiking appropriate volumes of the phenacetin stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Phenacetin-d5 working solution (e.g., 100 ng/mL).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and metabolites (e.g., 10% B to 90% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Phenacetin: 180 -> 138

-

Phenacetin-d5: 185 -> 143

-

-

Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

-

Collision Energy: Optimize for each transition to achieve the most stable and intense product ion signal.

5. Method Validation:

The method should be validated according to FDA guidelines, assessing the following parameters:[11]

-

Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of the analyte and IS.

-

Accuracy and Precision: Analyze QC samples at multiple concentrations on different days to ensure the method is accurate and precise.

-

Calibration Curve: Assess the linearity, range, and regression model of the calibration curve.

-

Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.

-

Recovery: Determine the extraction efficiency of the analyte and IS.

-

Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Diagram: Bioanalytical Workflow

Caption: A typical workflow for the bioanalysis of phenacetin in plasma.

Conclusion: An Informed Decision for Robust Bioanalysis

The selection of a stable isotope-labeled internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While both Phenacetin-d3 and Phenacetin-d5 can serve as effective internal standards for the quantification of phenacetin, a deeper understanding of their distinct properties reveals a clear hierarchy of suitability.

Phenacetin-d3 represents a viable option for simpler assays focused solely on the parent drug. However, for more demanding applications, particularly those involving metabolite analysis or complex biological matrices, Phenacetin-d5 emerges as the superior choice. Its higher mass shift, enhanced isotopic stability, and, most importantly, its ability to circumvent analytical interference from in-source fragmentation, provide a greater margin of safety and data integrity.

As scientists and researchers, our commitment to data quality is unwavering. The principles of expertise, trustworthiness, and authoritative grounding demand a thorough evaluation of all aspects of our analytical methods. By understanding the nuanced differences between seemingly similar internal standards like Phenacetin-d3 and Phenacetin-d5, we empower ourselves to make informed decisions that ultimately lead to more reliable and defensible scientific outcomes.

References

-

Garland, W. A., et al. (1977). Quantitative Determination of Phenacetin and Its Metabolite Acetaminophen by GLC-chemical Ionization Mass Spectrometry. Journal of Pharmaceutical Sciences, 66(3), 340-344. [Link]

-

Rote, A. R., & Pingle, S. P. (2017). Product ion mass spectra are given for (a) acetaminophen and (b) phenacetin (IS). ResearchGate. [Link]

-

Gao, L., et al. (2015). Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method. Journal of Central South University (Medical Sciences), 40(8), 881-887. [Link]

-

O'Shea, D. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. [Link]

-

Li, W., et al. (2012). Rapid LC-APCI-MS-MS Method for Simultaneous Determination of Phenacetin and Its Metabolite Paracetamol in Rabbit Plasma. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Li, A. C., et al. (2011). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. Acta Pharmacologica Sinica, 32(2), 245-253. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Xu, Y., et al. (2018). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Han, J., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 79. [Link]

-

PubChem. (n.d.). Phenacetin-d5. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Agilent Technologies, Inc. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Reddy, G. S. (2017). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. ResearchGate. [Link]

-

Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-207. [Link]

-

Lowes, S. (2024, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. IQVIA. [Link]

-

Pharmacodia. (n.d.). Phenacetin. Retrieved February 7, 2026, from [Link]

-

Reddit. (2021, July 8). Internal Standard Selection. r/massspectrometry. [Link]

-

AAPS Bioanalytical Focus Group Protein LCMS Bioanalysis Subteam. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1165–1174. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Phenacetin. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenacetin | 62-44-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

Phenacetin-d3 isotopic purity and enrichment levels

Technical Whitepaper: Phenacetin-d3 Isotopic Purity & Enrichment

Executive Summary

Phenacetin-d3 (N-(4-Ethoxyphenyl)acetamide-d3) serves as the gold-standard Internal Standard (IS) for the quantitative bioanalysis of Phenacetin and its primary metabolite, Acetaminophen (Paracetamol), particularly in cytochrome P450 1A2 (CYP1A2) phenotyping assays.[1]

The reliability of these assays hinges not merely on chemical purity (>98%) but on isotopic purity —specifically, the absence of the unlabeled (d0) isotopologue. This guide details the synthesis, characterization, and critical enrichment calculations required to validate Phenacetin-d3 for regulatory-grade LC-MS/MS applications.

Chemical Identity & Significance

Phenacetin-d3 is a deuterated analog of Phenacetin where the ethyl group is labeled with three deuterium atoms. This specific labeling position is chosen for metabolic stability during the ionization process and to ensure the label is retained in the primary daughter ion during mass spectrometry.

| Property | Specification |

| Chemical Name | N-(4-(Ethoxy-1,1,1-d3)phenyl)acetamide |

| CAS Number | 60902-27-4 (Generic for d3-ethyl) |

| Molecular Formula | C₁₀H₁₀D₃NO₂ |

| Molecular Weight | 182.24 g/mol (vs. 179.22 g/mol native) |

| Primary Application | Internal Standard for CYP1A2 Probe Assays |

| Solubility | Methanol, DMSO, Chloroform; sparingly in water |

Why O-Ethyl-d3? The deuterium label is placed on the terminal methyl of the ethoxy group. This placement is strategic:

-

Chemical Stability: Unlike aromatic protons, the alkyl protons on the ethoxy tail are not subject to rapid exchange in protic solvents.

-

Fragmentation Logic: In MS/MS, the primary transition involves the loss of the acetyl group (ketene). The ethyl group—and thus the label—remains attached to the daughter ion, allowing for specific detection (see Section 5).

Synthesis & Isotopic Enrichment Mechanisms

High-grade Phenacetin-d3 is synthesized via the Williamson Ether Synthesis . This pathway couples Acetaminophen (Paracetamol) with a deuterated ethylating agent.

Synthesis Pathway Diagram

Figure 1: Synthesis of Phenacetin-d3 via Williamson Ether Synthesis. The phenolic hydroxyl of acetaminophen attacks the deuterated ethyl iodide.

Critical Control Point: The isotopic purity of the final product is directly limited by the enrichment of the starting material, Ethyl Iodide-d3. If the ethyl iodide contains 1% unlabeled ethyl iodide, the final Phenacetin-d3 will contain 1% d0-Phenacetin, leading to direct interference in the native analyte channel.

Analytical Characterization & Isotopic Purity

Isotopic purity is distinct from chemical purity. A sample can be 99.9% chemically pure (no side products) but only 98% isotopically pure (contains 2% d0/d1/d2 species).

Mass Spectrometry Analysis

The most accurate method to determine enrichment is High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole MS in scan mode.

Isotopologue Distribution Logic:

-

d0 (Native): m/z 180 (Interference)

-

d1: m/z 181

-

d2: m/z 182

-

d3 (Target): m/z 183

Figure 2: Isotopologue distribution. The critical quality attribute is the minimization of the m/z 180 peak.

Calculation of Isotopic Enrichment

To validate a batch of Phenacetin-d3, you must calculate the Atom % Deuterium .

Formula:

The "Cross-Talk" Calculation (Critical for Bioanalysis):

For quantitative assays, the Contribution to Native is more important than total enrichment.

Acceptance Criteria:

-

Chemical Purity: > 98%[2]

-

Isotopic Enrichment: > 99 atom % D

-

d0 Contribution: < 0.5% (This ensures the IS does not artificially inflate the analyte concentration).

Impact on Bioanalysis (LC-MS/MS)

Phenacetin-d3 is used to normalize matrix effects and recovery variations. The choice of MRM (Multiple Reaction Monitoring) transitions is vital to prevent "cross-talk."

MRM Transition Strategy

The standard fragmentation of Phenacetin involves the loss of the ketene moiety (

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss | Note |

| Phenacetin (Native) | 180.1 ( | 138.1 | 42 Da (Ketene) | Quantifier |

| Phenacetin-d3 (IS) | 183.1 ( | 141.1 | 42 Da (Ketene) | Label Retained |

Why this works: The deuterium label is on the ethoxy tail. The fragmentation cleaves the other side of the molecule (the acetyl group). Therefore, the d3 label is retained in the product ion (141.1), maintaining a 3 Da mass shift in both Q1 and Q3. This maximizes specificity.

Self-Validating Protocol (Cross-Talk Check):

-

Inject a "Blank + IS" sample (Matrix containing only Phenacetin-d3).

-

Monitor the Native Transition (180 -> 138).[3]

-

Result: If a peak appears at the retention time of Phenacetin, your IS is impure (contains d0) or the concentration is too high, causing isotopic envelope overlap.

Handling & Stability Protocols

Preparation of Stock Solutions

-

Solvent: Dissolve 1 mg Phenacetin-d3 in 1 mL Methanol (LC-MS grade).

-

Sonication: Sonicate for 2 minutes to ensure complete dissolution.

-

Storage: Store at -20°C. Stable for >1 year if protected from light and moisture.

Working Solution

Dilute stock to ~100-500 ng/mL in 50:50 Methanol:Water for protein precipitation extraction.

Stability Warning: Phenacetin is relatively stable, but ready-to-use solutions in acidic mobile phases should be prepared fresh weekly to prevent slow hydrolysis of the amide bond (converting Phenacetin to p-phenetidine).

References

-

LGC Standards. Phenacetin-d3 Reference Standard Specifications. Retrieved from

-

Cayman Chemical. Phenacetin-d3 Product Insert & MSDS. Retrieved from

-

ResearchGate. Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method. Retrieved from

-

National Institutes of Health (NIH) PubChem. Phenacetin Compound Summary & Stability Data. Retrieved from

-

Sigma-Aldrich. Mass Distribution Calculation for Isotopically Enriched Macromolecules. Retrieved from

Sources

Solubility of Phenacetin-d3 in methanol and acetonitrile

An In-depth Technical Guide to the Solubility of Phenacetin-d3 in Methanol and Acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility of Phenacetin-d3 in two common organic solvents: methanol and acetonitrile. As a deuterated analog of phenacetin, Phenacetin-d3 is frequently employed as an internal standard in bioanalytical and pharmacokinetic studies utilizing mass spectrometry. A thorough understanding of its solubility is paramount for accurate stock solution preparation, analytical method development, and formulation. This document delves into the physicochemical properties of the solute and solvents, explores the governing intermolecular forces, presents quantitative solubility data for the non-deuterated parent compound, and provides a detailed, field-proven protocol for experimental solubility determination. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical and analytical sciences, solubility is not merely a physical constant but a critical determinant of a compound's utility and performance. For active pharmaceutical ingredients (APIs), solubility directly influences bioavailability and therapeutic efficacy. For analytical standards like Phenacetin-d3, solubility is the bedrock of reliable quantitative analysis. Inaccurate assumptions about solubility can lead to the preparation of undersaturated or supersaturated standard solutions, resulting in significant quantification errors, failed experiments, and compromised data integrity.

Phenacetin-d3 (N-(4-ethoxyphenyl)acetamide-d3) is the deuterated form of Phenacetin, a compound with analgesic and antipyretic properties.[1] Due to concerns over its toxicity, Phenacetin has been largely withdrawn from medical use but remains relevant in research settings.[2][3][4] Its deuterated isotopologue, Phenacetin-d3, serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity and mass shift relative to the parent compound. This guide focuses on its solubility in methanol and acetonitrile, two solvents that are ubiquitous in analytical laboratories due to their miscibility with water, suitable polarity for a range of compounds, and compatibility with techniques like high-performance liquid chromatography (HPLC).[5]

Foundational Physicochemical Properties

Understanding the solubility of a solute in a solvent begins with a fundamental examination of their individual molecular properties. The principle of "like dissolves like" is a useful heuristic, but a deeper dive into polarity, hydrogen bonding potential, and molecular structure provides a more robust predictive framework.[6]

Profile of the Solute: Phenacetin-d3

Profile of the Solvents: Methanol and Acetonitrile

Methanol (CH₃OH) is a polar, protic solvent.[10] Its hydroxyl (-OH) group makes it an excellent hydrogen bond donor and acceptor. It is completely miscible with water and can dissolve a wide range of polar and some nonpolar compounds.[11][12]

Acetonitrile (CH₃CN) is a polar, aprotic solvent.[13] It has a large dipole moment due to the electron-withdrawing nitrile (-C≡N) group. While the nitrogen atom can act as a hydrogen bond acceptor, acetonitrile lacks a hydrogen bond-donating group.[14] It is also miscible with water and many organic solvents.

The key distinction lies in methanol's ability to act as a hydrogen bond donor, a property acetonitrile lacks. This difference is central to explaining the observed solubility of Phenacetin-d3.

| Property | Phenacetin-d3 | Methanol | Acetonitrile |

| Formula | C₁₀H₁₀D₃NO₂[8] | CH₃OH (or CH₄O)[15] | CH₃CN (or C₂H₃N)[13] |

| Molar Mass ( g/mol ) | 182.23[8] | 32.04 | 41.05[5] |

| Type | Solute (Aromatic Amide) | Solvent (Polar, Protic) | Solvent (Polar, Aprotic) |

| Boiling Point (°C) | ~decomposes[7] | ~64.7[12] | ~81.6[14] |

| Density (g/cm³) | ~1.125 (for Phenacetin)[16] | ~0.792[15] | ~0.786[13] |

| Hydrogen Bond Donor | Yes (N-H) | Yes (O-H) | No |

| Hydrogen Bond Acceptor | Yes (C=O, C-O-C) | Yes (O) | Yes (N) |

The "Why": Intermolecular Forces Governing Solubility

The dissolution process is an energetic trade-off. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Solubility in Methanol: Phenacetin-d3 can engage in multiple favorable interactions with methanol.

-

Hydrogen Bonding: The amide proton (N-H) of Phenacetin-d3 can donate a hydrogen bond to the oxygen of methanol. Simultaneously, the carbonyl oxygen (C=O) and ether oxygen of Phenacetin-d3 can accept hydrogen bonds from methanol's hydroxyl proton (O-H). This extensive hydrogen bonding network is energetically favorable and is the primary driver of its high solubility.

-

Dipole-Dipole Interactions: Both molecules possess permanent dipoles, leading to additional electrostatic attractions.

Solubility in Acetonitrile: The interaction profile in acetonitrile is more limited.

-

Hydrogen Bonding: Acetonitrile can act as a hydrogen bond acceptor for the amide proton (N-H) of Phenacetin-d3. However, since acetonitrile cannot donate a hydrogen bond, it cannot interact with the carbonyl or ether oxygens of Phenacetin-d3 in the same way methanol can.

-

Dipole-Dipole Interactions: Strong dipole-dipole interactions exist between the polar nitrile group of acetonitrile and the polar groups of Phenacetin-d3.

The inability of acetonitrile to act as a hydrogen bond donor means fewer and less varied solute-solvent interactions can be formed compared to methanol. Consequently, more energy is required to overcome the phenacetin crystal lattice forces, leading to lower overall solubility.

Diagram 1. Intermolecular hydrogen bonding potential between Phenacetin-d3 and solvents.

Quantitative Solubility of Phenacetin

Spectroscopic solubility measurements have been performed on Phenacetin in a variety of neat solvents. The data clearly indicates that Phenacetin's solubility is greater in methanol than in acetonitrile, irrespective of temperature.[1] This aligns perfectly with the mechanistic explanation based on intermolecular forces.

| Solvent | Temperature (K) | Solubility (Mole Fraction, x10³) |

| Methanol | 298.15 | 10.15 |

| 303.15 | 11.95 | |

| 308.15 | 14.07 | |

| 313.15 | 16.59 | |

| Acetonitrile | 298.15 | 6.07 |

| 303.15 | 7.15 | |

| 308.15 | 8.41 | |

| 313.15 | 9.91 | |

| Data sourced from thermodynamic studies on Phenacetin.[1] |

As expected for most solid solutes, solubility in both solvents increases with temperature, as the dissolution process is typically endothermic.[17] The data shows that at room temperature (298.15 K), the mole fraction solubility of Phenacetin in methanol is approximately 1.67 times higher than in acetonitrile.

A Self-Validating Protocol for Experimental Solubility Determination

To ensure the highest degree of accuracy, a standardized experimental workflow such as the equilibrium shake-flask method should be employed. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Experimental Rationale

The core principle is to saturate a solvent with an excess of the solute over a sufficient period to ensure thermodynamic equilibrium is achieved. The resulting saturated solution is then carefully separated from the undissolved solid and the concentration is determined using a validated analytical method, typically HPLC-UV. Using a significant excess of solid solute and measuring the concentration at multiple time points (e.g., 24 and 48 hours) helps validate that equilibrium has indeed been reached.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 20 mg of Phenacetin-d3 into several 4 mL glass vials. The exact mass is not critical, but it must be in sufficient excess to ensure saturation.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent (methanol or acetonitrile) into each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries at a constant speed for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.

-

Causality Check: Continuous agitation ensures maximum surface area contact between the solute and solvent, while a prolonged equilibration time is necessary to overcome kinetic barriers and reach true thermodynamic equilibrium.

-

-

Sample Separation (Critical Step):

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes in the same temperature-controlled environment to allow the excess solid to settle.

-

Carefully draw the supernatant using a glass pipette and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality Check: Filtration is crucial to remove all undissolved microparticulates. Failure to do so will result in an erroneously high (supersaturated) concentration measurement. The initial settling period minimizes filter clogging.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of Phenacetin-d3 of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against concentration.

-

Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility of Phenacetin-d3 in the solvent, typically expressed in mg/mL or mol/L.

-

Diagram 2. Experimental workflow for determining equilibrium solubility.

Conclusion and Practical Implications

The solubility of Phenacetin-d3 is demonstrably higher in methanol than in acetonitrile. This difference is rooted in the fundamental principles of intermolecular interactions, specifically methanol's superior ability to engage in hydrogen bonding as both a donor and an acceptor.

Key Takeaways for the Researcher:

-

Methanol is the preferred solvent for preparing high-concentration stock solutions of Phenacetin-d3, minimizing the volume of organic solvent required.

-

When using acetonitrile, scientists must be aware of the lower solubility limit to avoid creating inadvertently saturated solutions, which can lead to precipitation upon storage or changes in temperature.

-

For HPLC mobile phases, while both are common, the choice may be influenced by the desired concentration of the analyte in the injection solvent. Using a solvent that readily dissolves the compound, like methanol, can improve peak shape and prevent precipitation issues on the column or in the injector.

-

The provided experimental protocol offers a robust and reliable method for determining the precise solubility of Phenacetin-d3 or other APIs under specific laboratory conditions, ensuring data of the highest quality and integrity.

References

-

Popov, K., et al. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. MDPI. [Link]

-

Solubility of Things. (n.d.). Phenacetin. Solubility of Things. [Link]

-

Delgado, D. R., & Martinez, F. (2013). Solubility and preferential solvation of phenacetin in methanol + water mixtures at 298.15 K. ResearchGate. [Link]

-

LookChem. (n.d.). Phenacetin 62-44-2 wiki. LookChem. [Link]

-

Cysewska, M., et al. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem Compound Database. [Link]

-

Government of Canada. (2017). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Canada.ca. [Link]

-

The Japanese Pharmacopoeia, 14th Edition. (2001). Phenacetin. Official Monographs. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenacetin (CAS 62-44-2). Cheméo. [Link]

-

ResearchGate. (n.d.). The solubility values of phenacetin expressed as molar fractions (•10 3)... ResearchGate. [Link]

-

Massachusetts Institute of Technology. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenacetin. Carl ROTH. [Link]

-

Wikipedia. (n.d.). Acetonitrile. Wikipedia. [Link]

-

PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

National Institutes of Health. (2022). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Database. [Link]

-

Università di Padova. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

Wikipedia. (n.d.). Methanol. Wikipedia. [Link]

-

Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Methanol Institute. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Cetiner Engineering. [Link]

-

Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. DCCEEW. [Link]

-

Wikipedia. (n.d.). Heavy water. Wikipedia. [Link]

-

BYJU'S. (n.d.). Chemical Properties Of Acetonitrile. BYJU'S. [Link]

-

Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Nanyang Chemical. [Link]

-

Organic Chemistry. (n.d.). Acetonitrile. Common Organic Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Page loading... [wap.guidechem.com]

- 3. carlroth.com [carlroth.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Acetonitrile | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenacetin-d3 | CAS 60902-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cetinerengineering.com [cetinerengineering.com]

- 12. nanyangchemical.com [nanyangchemical.com]

- 13. Acetonitrile - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Methanol - Wikipedia [en.wikipedia.org]

- 16. Phenacetin | 62-44-2 [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Phenacetin-d3 safety data sheet (SDS) and storage conditions

Abstract

This technical guide provides a comprehensive operational framework for the handling, storage, and analytical utilization of Phenacetin-d3 (N-(4-Ethoxyphenyl)acetamide-d3).[1] While Phenacetin has been withdrawn from therapeutic use due to nephrotoxicity and carcinogenicity, its deuterated isotopolog remains a critical Internal Standard (IS) in ADME/Tox studies and forensic toxicology. This document synthesizes safety data (SDS) with practical laboratory protocols to ensure data integrity and personnel safety.

Part 1: Chemical Identity & Isotopic Purity

Phenacetin-d3 is the stable isotope-labeled analog of Phenacetin, where the ethyl group is deuterated. This specific labeling is crucial for mass spectrometry as it shifts the precursor ion mass while retaining similar chromatographic behavior to the analyte.[1]

| Property | Technical Specification |

| Chemical Name | N-(4-Ethoxy-d3-phenyl)acetamide |

| CAS Number | 60902-27-4 |

| Molecular Formula | C₁₀H₁₀D₃NO₂ |

| Molecular Weight | 182.23 g/mol |

| Isotopic Purity | ≥ 99% Deuterium |

| Chemical Purity | ≥ 98% |

| Solubility | Methanol, DMSO, Chloroform (Slightly water soluble) |

| Appearance | White crystalline solid |

Part 2: Comprehensive Safety Profile (SDS Synthesis)

Critical Hazard Warning: Phenacetin-d3 must be treated with the same high-level precautions as unlabeled Phenacetin. It is a Group 1 Carcinogen (IARC) and a known nephrotoxin.[1]

Hazard Classification (GHS)

-

Signal Word: DANGER

-

Carcinogenicity (Category 1B): H350 - May cause cancer.[1][2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]

-

Target Organ Toxicity: Kidney (chronic interstitial nephritis), Blood (methemoglobinemia).[1]

Mechanism of Toxicity

The toxicity of Phenacetin is not intrinsic to the parent molecule but is driven by its metabolic bioactivation.[1] The diagram below illustrates the critical pathway where CYP450 enzymes convert the drug into a reactive electrophile.

Figure 1: Metabolic activation pathway of Phenacetin leading to genotoxicity and nephrotoxicity.[1]

Personal Protective Equipment (PPE)

-

Respiratory: N95 (US) or P2 (EU) dust mask required when handling solids.[1] Use a fume hood for all weighing operations.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time >480 min.

Part 3: Storage, Stability, & Handling

Deuterated standards are expensive and susceptible to isotopic exchange if mishandled. The "Cold Chain" protocol below ensures shelf-life extension.

Storage Conditions

| State | Temperature | Container | Shelf Life |

| Neat Solid | -20°C | Amber glass, Desiccated | 3-5 Years |

| Stock Solution | -80°C | Amber glass, PTFE-lined cap | 1-2 Years |

| Working Solution | 2-8°C | Polypropylene/Glass | < 1 Week |

Critical Note on Hygroscopicity: Phenacetin-d3 is hygroscopic.[1] Storing it at -20°C without proper equilibration before opening will cause condensation, leading to hydrolysis or weighing errors.

Handling Workflow

The following decision tree dictates the operational workflow to prevent degradation.

Figure 2: Protocol for retrieving Phenacetin-d3 from cold storage to prevent moisture contamination.

Part 4: Analytical Application (LC-MS/MS)

Phenacetin-d3 is the gold standard Internal Standard (IS) for quantifying Phenacetin or assessing CYP1A2 activity.[1]

Stock Preparation Protocol

-

Primary Stock (1 mg/mL): Weigh 1.0 mg of Phenacetin-d3.[1] Dissolve in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.

-

Working IS (100 ng/mL): Dilute the primary stock 1:10,000 in 50% Methanol/Water.

-

Spiking: Add 10 µL of Working IS to 100 µL of biological matrix (plasma/urine) prior to protein precipitation.[1]

Mass Spectrometry Transitions

When developing an MRM (Multiple Reaction Monitoring) method, it is vital to select transitions that retain the deuterated ethyl group to distinguish the IS from the analyte.[1]

| Compound | Precursor Ion (M+H)+ | Product Ion (Quant) | Product Ion (Qual) | Loss Mechanism |

| Phenacetin | 180.1 m/z | 110.1 m/z | 138.1 m/z | Loss of C₂H₂O (Ketene) |

| Phenacetin-d3 | 183.1 m/z | 141.1 m/z | 110.1 m/z** | Retains d3-ethyl group |

*Note: The 183 -> 110 transition involves the loss of the deuterated ethyl ether chain. While intense, this fragment (110) is identical to the fragment from unlabeled Phenacetin, potentially causing interference if chromatographic separation is poor. Use 183 -> 141 (Loss of Ketene) for higher specificity.

References

-

PubChem. (n.d.).[1][4][2][5] Phenacetin-d3 (Compound).[1][3][][7] National Library of Medicine.[4][2] Retrieved October 26, 2023, from [Link]

-

International Agency for Research on Cancer (IARC). (2012).[1][4] Phenacetin and Analgesic Mixtures Containing Phenacetin.[1][4][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100A.[1] Retrieved from [Link]

-

National Institute of Health (NIH). (2016). Report on Carcinogens, Fourteenth Edition: Phenacetin. National Toxicology Program.[1] Retrieved from [Link]

Sources

- 1. Acetaminophen-d3 | C8H9NO2 | CID 12205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacetin-d5 | C10H13NO2 | CID 12274536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]

- 4. SID 134971367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenacetin-d3 | CAS 60902-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Is Phenacetin a Nephrotoxin? A Report on Twenty-three Users of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Phenacetin-d3 for CYP1A2 Bioanalysis

Content Type: Technical Whitepaper & Operational Guide Subject: Phenacetin-d3 (CAS 60902-27-4) Commercial Availability, Technical Specifications, and Bioanalytical Application.

Executive Summary

Phenacetin-d3 (N-(4-Ethoxyphenyl)acetamide-d3) is the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Phenacetin, the FDA-preferred probe substrate for Cytochrome P450 1A2 (CYP1A2) phenotyping.

This guide addresses the commercial landscape of Phenacetin-d3, distinguishing between isotopic isomers (Acetyl-d3 vs. Ethoxy-d5) to ensure experimental validity. It provides a vetted list of suppliers, technical specifications for "Certified Reference Material" (CRM) selection, and a self-validating LC-MS/MS protocol for CYP1A2 activity assays.

Part 1: Technical Specifications & Isomer Selection

The Criticality of Label Position

In bioanalysis, not all "Phenacetin-d3" reagents are functionally identical. The position of the deuterium label dictates the utility of the standard, particularly in metabolic stability assays.

-

Target Compound: Phenacetin-d3 (Acetyl-d3)

-

Chemical Structure:

-

Mechanism: The deuterium label is located on the acetyl group .

-

Bioanalytical Advantage: When Phenacetin undergoes O-deethylation by CYP1A2 to form Paracetamol (Acetaminophen), the acetyl group remains intact. Consequently, the metabolite retains the label (forming Paracetamol-d3). This allows for mechanistic tracking, although distinct internal standards (e.g., Paracetamol-d4) are recommended for absolute quantification of the metabolite.

Contrast with Phenacetin-d5 (Ethoxy-d5):

-

CAS: 69323-74-6

-

Limitation: The label is on the ethoxy group (

). Upon metabolism by CYP1A2, the label is lost as deuterated acetaldehyde. This isomer is suitable only for quantifying parent Phenacetin, not for tracking metabolic fate.

Critical Quality Attributes (CQAs)

When sourcing Phenacetin-d3, the following specifications are non-negotiable for GLP (Good Laboratory Practice) compliance:

| Attribute | Specification | Rationale |

| Chemical Purity | > 98% | Impurities (e.g., p-phenetidine) can cause ion suppression or source contamination. |

| Isotopic Enrichment | > 99 atom % D | Low enrichment leads to "cross-talk" (signal contribution) in the unlabeled analyte channel (M+0), biasing quantitation at the Lower Limit of Quantitation (LLOQ). |

| Form | Solid / Neat | Solutions (e.g., 1 mg/mL in MeOH) are convenient but prone to concentration errors due to solvent evaporation during storage. |

| Isotopic Distribution | < 0.5% D0 | The presence of unlabeled Phenacetin (D0) in the IS directly falsifies the analyte concentration. |

Part 2: Commercial Availability & Supplier Landscape

The following suppliers have been verified for the Acetyl-d3 isomer (CAS 60902-27-4). Researchers must verify the specific CAS before purchase, as "Phenacetin-d3" is often used colloquially for other isomers.

Primary Suppliers (Verified CAS 60902-27-4)

| Supplier | Product Grade | Catalog / Ref | Notes |

| Santa Cruz Biotechnology | Analytical Standard | sc-219584 | Explicitly lists CAS 60902-27-4.[1] Good availability for R&D scale (10mg - 50mg). |

| Toronto Research Chemicals (TRC) | Reference Standard | P295202 | TRC specializes in complex isotopes. High batch-to-batch consistency. |

| C/D/N Isotopes | Isotope Standard | D-5369 | Canadian supplier. Often re-sold by larger distributors. High isotopic purity (>99.4%).[4] |

| Sigma-Aldrich (Merck) | Analytical Standard | Check Isotec | Often lists under "Stable Isotopes" division. Verify CAS, as they also sell the d5 variant. |

| OM Scientific | Custom Synthesis | OM_5188 | Good for bulk custom synthesis if >1g is required for large clinical trials. |

Regulatory Considerations (CRM vs. Analytical Standard)

-

For Discovery/Pre-clinical: "Analytical Standard" grade (>98% purity) is sufficient.

-

For Clinical (Phase I-III): ISO 17034 "Certified Reference Material" (CRM) is preferred. If a CRM is unavailable for the D3 isotope, a Certificate of Analysis (CoA) with detailed purity/identity characterization (H-NMR, MS, HPLC) is mandatory to support regulatory filings.

Part 3: CYP1A2 Probe Assay Protocol

This protocol utilizes Phenacetin-d3 as the Internal Standard for the quantification of Phenacetin in human plasma or liver microsomes (HLM).

Metabolic Pathway Visualization

The following diagram illustrates the CYP1A2-mediated O-deethylation and the fate of the deuterium label.

Figure 1: CYP1A2 O-deethylation pathway. Note that the Acetyl-d3 label (CAS 60902-27-4) is retained in the primary metabolite, unlike the Ethoxy-d5 label.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Phenacetin | 180.1 | 110.1 | 25 | Analyte |

| Phenacetin-d3 | 183.1 | 113.1 | 25 | Internal Standard |

| Paracetamol | 152.1 | 110.1 | 22 | Metabolite |

Note: The mass shift of +3 Da is sufficient to avoid isotopic overlap from natural Carbon-13 abundance in the unlabeled parent, provided the concentration range is within 3 orders of magnitude.

Sample Preparation Workflow (Protein Precipitation)

-

Stock Preparation: Dissolve Phenacetin-d3 in 100% Methanol to yield 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

-

Extraction:

-

Aliquot 50 µL Plasma/Microsomal incubate.

-

Add 200 µL Working IS Solution (Cold Acetonitrile containing Phenacetin-d3).

-

Vortex (5 min) -> Centrifuge (4000g, 10 min, 4°C).

-

Inject 5 µL of supernatant.

-

Part 4: Troubleshooting & Self-Validation

To ensure "Trustworthiness" (E-E-A-T), the assay must be self-validating. Perform the following checks:

The "Zero-Blank" Test (Cross-Talk Check)

Inject the Working IS Solution alone (without analyte). Monitor the transition for unlabeled Phenacetin (180.1 -> 110.1).

-

Acceptance Criteria: The area response in the unlabeled channel must be < 20% of the LLOQ response.

-

Failure Cause: If signal is high, your Phenacetin-d3 contains significant D0 impurity (check CoA for isotopic enrichment <99%).

Deuterium Isotope Effect

Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on C18 columns.

-

Observation: Phenacetin-d3 may elute 0.05 - 0.1 min earlier than Phenacetin.

-

Impact: In high-throughput gradients, ensure the integration window covers both peaks. The co-elution is necessary for the IS to compensate for matrix effects (ion suppression).

Figure 2: Logic flow for validating Isotopic Purity before assay commencement.

References

-

Santa Cruz Biotechnology. Phenacetin-d3 (CAS 60902-27-4) Product Specifications.[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4754: Phenacetin. Retrieved from

-

Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. (2020).[5] Retrieved from

-

Toronto Research Chemicals. Phenacetin-d3 Product Data Sheet. Retrieved from

-

Sigma-Aldrich (Merck). Stable Isotopes for Mass Spectrometry. Retrieved from

Sources

- 1. Phenacetin-d3 | CAS 60902-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. omsynth.com [omsynth.com]

- 4. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Phenacetin in Plasma via LC-MS/MS

Introduction & Scientific Context

Phenacetin (

Accurate quantification of Phenacetin in plasma is critical for Drug-Drug Interaction (DDI) studies. This protocol utilizes Phenacetin-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated IS is non-negotiable for high-reliability assays; it compensates for matrix effects (ion suppression/enhancement) and recovery variations during sample preparation, as the physicochemical properties of the IS mirror the analyte almost perfectly.

Mechanism of Action (CYP1A2 Probe)

The following pathway illustrates the metabolic conversion relevant to this assay.

Figure 1: Metabolic pathway of Phenacetin O-deethylation mediated by CYP1A2.[1][2][3]

Materials & Reagents